BenchChemオンラインストアへようこそ!

Ralaniten acetate

AR-NTD inhibitor clinical trial first-in-class

Ralaniten acetate (CAS 1637573-04-6, USAN), also known as EPI-506, is the triacetate prodrug of ralaniten (EPI-002) and a first-in-class, orally bioavailable small-molecule antagonist of the androgen receptor (AR) N-terminal domain (NTD). It was developed for the treatment of metastatic castration-resistant prostate cancer (mCRPC) and remains the only AR-NTD inhibitor to have entered human clinical trials (NCT02606123), establishing clinical safety and proof-of-concept for this mechanistic class.

Molecular Formula C27H33ClO8
Molecular Weight 521.0 g/mol
CAS No. 1637573-04-6
Cat. No. B610412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRalaniten acetate
CAS1637573-04-6
SynonymsRalaniten acetate
Molecular FormulaC27H33ClO8
Molecular Weight521.0 g/mol
Structural Identifiers
SMILESCC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C
InChIInChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3
InChIKeyHGHVYYKTOXUQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ralaniten Acetate (EPI-506) Procurement Overview: First-in-Class Oral Androgen Receptor N-Terminal Domain Inhibitor


Ralaniten acetate (CAS 1637573-04-6, USAN), also known as EPI-506, is the triacetate prodrug of ralaniten (EPI-002) and a first-in-class, orally bioavailable small-molecule antagonist of the androgen receptor (AR) N-terminal domain (NTD) [1]. It was developed for the treatment of metastatic castration-resistant prostate cancer (mCRPC) and remains the only AR-NTD inhibitor to have entered human clinical trials (NCT02606123), establishing clinical safety and proof-of-concept for this mechanistic class [2]. The compound binds to the TAU1 and TAU5 transcriptional activation domains within the AR-NTD, thereby inhibiting transcriptional activity of both full-length AR and clinically relevant ligand-binding domain (LBD)-deficient splice variants such as AR-V7, which drive resistance to conventional AR pathway inhibitors (ARPIs) including enzalutamide and abiraterone [3]. The phase 1/2 trial enrolled 28 mCRPC patients across 7 dose cohorts (80–3600 mg/day) and demonstrated that ralaniten acetate is well tolerated at doses up to 3600 mg/day, with dose-proportional pharmacokinetics and PSA declines observed at doses ≥640 mg; however, the trial was ultimately terminated due to high pill burden arising from suboptimal pharmacokinetic properties [4].

Why Ralaniten Acetate Cannot Be Interchanged with Conventional Antiandrogens or In-Class AR-NTD Analogs


Ralaniten acetate occupies a distinct pharmacological position that precludes generic substitution with either conventional AR pathway inhibitors (ARPIs) or other AR-NTD-targeting analogs. Unlike enzalutamide, apalutamide, and darolutamide—which bind the AR ligand-binding domain (LBD) and are rendered ineffective by AR splice variants (AR-Vs) lacking the LBD—ralaniten targets the N-terminal domain conserved across all AR species, including resistance-driving AR-V7 [1]. This mechanistic divergence produces fundamentally different gene expression profiles: a direct comparative transcriptomic study demonstrated that while AR-LBD inhibitors and AR-NTD inhibitors largely overlapped in inhibiting androgen-induced genes, they showed profound variance in the de-repression of androgen-repressed genes [2]. Within the AR-NTD inhibitor class, ralaniten acetate is distinguished from next-generation analogs such as EPI-7386 (masofaniten) and EPI-7170 by its unique metabolic liability—glucuronidation by UGT2B enzymes leading to progressive loss of potency upon chronic treatment—and by its distinct off-target induction of metallothionein family genes via a mechanism dependent on MTF1 rather than AR [3]. Importantly, ralaniten acetate possesses the sole clinical safety dataset (28 patients, doses up to 3600 mg/day) among AR-NTD inhibitors, whereas EPI-7386 entered trials only after ralaniten acetate's termination and EPI-7170 remains preclinical [4].

Ralaniten Acetate Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparisons


Clinical Translation Differentiation: Ralaniten Acetate Is the Only AR-NTD Inhibitor with Human Phase 1/2 Safety and PK Data

Ralaniten acetate (EPI-506) remains the only AR-NTD inhibitor to have completed a phase 1/2 clinical trial, establishing human safety and pharmacokinetic data across 28 patients and 7 dose cohorts (80–3600 mg/day). In direct comparison, next-generation EPI-7386 (masofaniten) entered phase 1/2 trials (NCT04421222) only after EPI-506 was terminated, while EPI-7170 has not advanced beyond preclinical evaluation [1]. The EPI-506 trial (NCT02606123) provides the sole clinical dataset for this mechanistic class: dose-proportional Cmax and AUC, PSA declines of 9–18% at doses ≥640 mg, and maximal tolerated daily dose of 3600 mg with grade 3–4 AEs including anemia, neutropenia, elevated amylase, and AST elevation [2]. For procurement decisions involving translational or clinical research programs, ralaniten acetate offers the only clinically validated reference standard for AR-NTD targeting in humans.

AR-NTD inhibitor clinical trial first-in-class NCT02606123

Metabolic Liability Differentiation: UGT2B-Mediated Glucuronidation Causes Progressive Potency Loss Unique to Ralaniten

A key differentiation of ralaniten (the active species released from ralaniten acetate) is its susceptibility to UGT2B-mediated glucuronidation, which causes progressive loss of potency upon chronic treatment—a metabolic liability not shared by next-generation analogs. Long-term treatment of prostate cancer cells with ralaniten upregulated UGT2B enzymes (UGT2B15, UGT2B17), leading to increased glucuronidation and concomitant loss of potency [1]. This phenomenon was confirmed clinically: glucuronidated ralaniten metabolites were detected in patient serum during the phase 1 trial [2]. In direct comparative experiments within the same study, the ralaniten analog EPI-045 was designed to resist glucuronidation and demonstrated superiority to ralaniten in the LNCaP-RALR resistant prostate cancer model, providing proof that glucuronidation is a liability specific to the ralaniten scaffold [3]. In LNCaP-RALR xenografts in castrated mice, EPI-045 (50 mg/kg, tail vein) showed antitumor activity superior to ralaniten (50 mg/kg) [4]. This metabolic vulnerability directly contributed to the high pill burden (3600 mg/day) and ultimate termination of the EPI-506 clinical trial [5].

glucuronidation UGT2B drug metabolism ralaniten resistance EPI-045

Transcriptomic Selectivity Differentiation: Ralaniten Uniquely Induces Metallothionein Gene Expression via an AR-Independent, MTF1-Dependent Off-Target Mechanism

A comparative transcriptomic study revealed that ralaniten uniquely and strongly induces expression of the metallothionein family of genes (MT1F, MT1G, MT1X, MT2A) through a mechanism independent of AR and dependent on the metal-responsive transcription factor MTF1 [1]. This off-target effect was not observed with the LBD inhibitor enzalutamide or the next-generation AR-NTD inhibitor EPI-7170, establishing a compound-specific differentiation not shared within the EPI series [2]. In LNCaP and LN95 prostate cancer cells, ralaniten (35 μM) induced significant upregulation of metallothionein transcripts, while enzalutamide (5 μM) and EPI-7170 (5 μM) did not, and AR knockdown failed to abrogate ralaniten-induced metallothionein expression [3]. A peer reviewer of the study noted that this off-target activity 'may be one reason why this compound should no longer be under consideration as a treatment for prostate cancer' and highlighted that EPI-7170 does not stimulate metallothionein expression, a point in its favor [4]. The significance of MTF1-mediated metallothionein induction lies in its potential to confound efficacy readouts at the high doses encountered clinically (3600 mg/day), contribute to adverse events, or mask therapeutic benefit through metal-chelating and cytoprotective effects [5].

metallothionein MTF1 off-target gene expression profiling ralaniten

Intra-Class Potency Differentiation: EPI-7386 (Masofaniten) Shows ~20-Fold Superior In Vitro Antiandrogenic Potency vs. Ralaniten

Within the EPI compound series, ralaniten (the active species of ralaniten acetate) is the least potent AR-NTD inhibitor tested in direct comparative cellular assays. EPI-7386 (masofaniten), the second-generation clinical candidate, demonstrates approximately 20-fold higher antiandrogenic potency than ralaniten in vitro, with IC50 values of 535 nM vs. 9,580 nM, respectively [1]. Additionally, EPI-7386 exhibits greater metabolic stability in human hepatocytes compared to ralaniten [2]. EPI-7170, another next-generation ralaniten analog, shows approximately 8–10 times improved potency for inhibiting AR transcriptional activity relative to ralaniten, with an IC50 of 1.08 μM in androgen-induced PSA-luciferase reporter assays in LNCaP cells, compared to ralaniten's IC50 of 7.4 μM [3]. These intra-class potency differences are critical for experimental design: ralaniten requires substantially higher concentrations to achieve target engagement, which may exacerbate off-target effects such as metallothionein induction [4].

AR-NTD inhibitor potency IC50 EPI-7386 masofaniten structure-activity relationship

Mechanistic Target Engagement Differentiation: Ralaniten Acetate Is Active Against AR Splice Variants Resistant to Enzalutamide and Abiraterone

Ralaniten acetate's NTD-targeting mechanism directly addresses the resistance liability of LBD-targeting ARPIs. Enzalutamide and abiraterone target the AR ligand-binding domain (LBD) or androgen synthesis, respectively; AR splice variants such as AR-V7 lack the LBD and remain constitutively active, driving resistance to these agents [1]. Ralaniten (via its active species EPI-002) and its prodrug ralaniten acetate bind to the AR-NTD, which is preserved in AR-V7, thereby inhibiting transcriptional activity of both full-length AR and truncated AR-Vs [2]. In preclinical models, ralaniten and its analogs specifically inhibited AR-dependent proliferation of LNCaP cells (full-length AR) and AR-V7-driven proliferation of LNCaP95 cells, while showing no effect on AR-independent PC3 cells, confirming on-target selectivity [3]. The phase 1/2 clinical trial specifically enrolled mCRPC patients who had progressed on enzalutamide and/or abiraterone, and PSA declines of 9–18% were observed at doses ≥640 mg in this ARPI-resistant population, providing clinical proof-of-concept for NTD targeting in the ARPI-resistant setting [4]. In contrast, enzalutamide treatment has been shown to elevate levels of AR-V7, paradoxically driving resistance and increased proliferation—an effect that can be synergistically counteracted by combining AR-NTD inhibition with enzalutamide [5].

AR-V7 splice variant enzalutamide resistance CRPC NTD targeting

Ralaniten Acetate Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Clinical Translation Studies Requiring Human-Validated AR-NTD Pharmacokinetic and Safety Benchmarks

Ralaniten acetate is the optimal choice for translational research programs that require human-validated PK parameters, safety benchmarks, or clinical proof-of-concept data for AR-NTD targeting. The completed phase 1/2 trial (NCT02606123) provides the only human dataset for this mechanistic class: dose-proportional Cmax and AUC across 80–3600 mg/day, a maximal tolerated dose of 3600 mg/day, and documented PSA declines of 9–18% at doses ≥640 mg in post-ARPI mCRPC patients [1]. This dataset is essential for pharmacokinetic/pharmacodynamic modeling, clinical trial design benchmarking, and regulatory documentation. No other AR-NTD inhibitor (EPI-7386, EPI-7170, EPI-001) offers comparable clinical data [2]. Researchers should note that the trial was terminated due to high pill burden from PK limitations, and this should be factored into study design involving chronic oral administration [3].

Metabolic Stability and Drug Resistance Profiling Using Ralaniten's Unique UGT2B Glucuronidation Liability

Ralaniten acetate serves as an ideal tool compound for investigating UGT2B-mediated drug resistance mechanisms in prostate cancer. The compound's well-characterized glucuronidation liability—documented through both in vitro upregulation of UGT2B15/17 upon chronic treatment and clinical detection of glucuronidated metabolites in patient serum—provides a validated experimental system for studying metabolic adaptation to AR-NTD inhibitors [1]. The LNCaP-RALR resistant subline, generated through chronic ralaniten exposure with concomitant UGT2B upregulation, is a published model for evaluating next-generation analogs resistant to glucuronidation (e.g., EPI-045) [2]. This application is particularly relevant for medicinal chemistry programs designing metabolically stable AR-NTD inhibitors and for pharmacology studies dissecting UGT2B-mediated resistance pathways [3].

AR Splice Variant (AR-V7) Pharmacology Studies in Enzalutamide-Resistant Prostate Cancer Models

Ralaniten acetate is indicated for preclinical studies investigating AR-V7-driven resistance to conventional ARPIs. The compound's NTD-targeting mechanism is mechanistically orthogonal to LBD antagonists such as enzalutamide, enabling activity against LBD-deficient AR-V7 that is preserved across both full-length AR and splice variants [1]. In contrast, enzalutamide is inactive against AR-V7 and may paradoxically elevate AR-V7 expression [2]. Ralaniten acetate is therefore the appropriate reference AR-NTD inhibitor for studies requiring pharmacological validation of AR-V7 as a therapeutic target, for combination therapy experiments with enzalutamide (where AR-NTD + AR-LBD co-targeting yields synergistic inhibition of AR-V7-positive prostate cancer cells), and for benchmarking next-generation AR-NTD inhibitors such as EPI-7386 and EPI-7170 [3].

Off-Target Transcriptomic Profiling: Metallothionein Induction as a Ralaniten-Specific Signature

Ralaniten acetate's unique and robust induction of metallothionein genes (MT1F, MT1G, MT1X, MT2A) via an AR-independent, MTF1-dependent mechanism provides a valuable tool for transcriptomic off-target profiling studies [1]. This effect is not observed with enzalutamide or EPI-7170, making ralaniten a useful positive control for metallothionein induction in gene expression array or RT-PCR experiments [2]. Researchers comparing AR-NTD vs. AR-LBD inhibitor pharmacology can use this differential signature to distinguish compound-specific effects from class-level AR-NTD pharmacology. Additionally, the metallothionein induction model can be leveraged to screen next-generation AR-NTD inhibitors for the absence of this off-target liability [3]. Procurement of ralaniten acetate alongside EPI-7170 (negative for MT induction) enables well-controlled comparative transcriptomic studies [4].

Quote Request

Request a Quote for Ralaniten acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.